Tenapanor hydrochloride

Catalog No.
S544903
CAS No.
1234365-97-9
M.F
C50H68Cl6N8O10S2
M. Wt
1218.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tenapanor hydrochloride

CAS Number

1234365-97-9

Product Name

Tenapanor hydrochloride

IUPAC Name

1-[2-[2-[2-[[3-[(4S)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl]phenyl]sulfonylamino]ethoxy]ethoxy]ethyl]-3-[4-[2-[2-[2-[[3-[(4S)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl]phenyl]sulfonylamino]ethoxy]ethoxy]ethylcarbamoylamino]butyl]urea;dihydrochloride

Molecular Formula

C50H68Cl6N8O10S2

Molecular Weight

1218.0 g/mol

InChI

InChI=1S/C50H66Cl4N8O10S2.2ClH/c1-61-31-43(41-27-37(51)29-47(53)45(41)33-61)35-7-5-9-39(25-35)73(65,66)59-15-19-71-23-21-69-17-13-57-49(63)55-11-3-4-12-56-50(64)58-14-18-70-22-24-72-20-16-60-74(67,68)40-10-6-8-36(26-40)44-32-62(2)34-46-42(44)28-38(52)30-48(46)54;;/h5-10,25-30,43-44,59-60H,3-4,11-24,31-34H2,1-2H3,(H2,55,57,63)(H2,56,58,64);2*1H/t43-,44-;;/m0../s1

InChI Key

VFRAXTZDILCRKY-OWRGXFNZSA-N

SMILES

CN1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)NCCOCCOCCNC(=O)NCCCCNC(=O)NCCOCCOCCNS(=O)(=O)C4=CC=CC(=C4)C5CN(CC6=C5C=C(C=C6Cl)Cl)C.Cl.Cl

Solubility

Soluble in DMSO and water

Synonyms

AZD-1722; AZD 1722; AZD1722; RDX 5791; RDX-5791; RDX5791; Tenapanor; Tenapanor hydrochloride; Tenapanor dihydrochloride; Ibsrela.

Canonical SMILES

CN1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)NCCOCCOCCNC(=O)NCCCCNC(=O)NCCOCCOCCNS(=O)(=O)C4=CC=CC(=C4)C5CN(CC6=C5C=C(C=C6Cl)Cl)C.Cl.Cl

Isomeric SMILES

CN1C[C@H](C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)NCCOCCOCCNC(=O)NCCCCNC(=O)NCCOCCOCCNS(=O)(=O)C4=CC=CC(=C4)[C@@H]5CN(CC6=C5C=C(C=C6Cl)Cl)C.Cl.Cl

Description

The exact mass of the compound Tenapanor hydrochloride is 1144.3254 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO and water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Inhibition of Sodium-Hydrogen Exchanger 3 (NHE3)

The primary focus of scientific research on Tenapanor hydrochloride revolves around its ability to inhibit NHE3. NHE3 is a protein located in the epithelial cells of the intestines and kidneys. It plays a crucial role in regulating the absorption of electrolytes, particularly sodium and phosphate. Tenapanor acts by blocking NHE3, thereby reducing the reabsorption of these electrolytes in the gut and kidneys [1].

[1] Quantitative Drug Safety and Benefit Risk Evaluation: Practical Approaches

This mechanism holds promise for treating various conditions associated with electrolyte imbalances, including:

  • Chronic Kidney Disease (CKD): In CKD patients, impaired kidney function can lead to elevated phosphate levels in the blood (hyperphosphatemia). Studies suggest Tenapanor may help control hyperphosphatemia by reducing intestinal phosphate absorption [5].

[5] Handbook of Dialysis Therapy, E-Book

  • Hypercalcemia: Tenapanor might also be explored for its potential role in managing hypercalcemia, a condition with abnormally high blood calcium levels. This is because elevated calcium levels often occur alongside hyperphosphatemia, and Tenapanor's impact on phosphate absorption could indirectly affect calcium homeostasis.

Tenapanor hydrochloride is a novel small molecule medication primarily utilized for the treatment of constipation-predominant irritable bowel syndrome (IBS-C) and recently approved for managing hyperphosphatemia in patients with chronic kidney disease. It functions as an inhibitor of the sodium/hydrogen ion exchanger isoform 3 (NHE3), which plays a critical role in sodium absorption in the intestines. By inhibiting this transporter, tenapanor increases osmotic water secretion into the intestines, thereby enhancing stool consistency and reducing transit time .

The chemical formula for tenapanor hydrochloride is C50H68Cl6N8O10S2C_{50}H_{68}Cl_{6}N_{8}O_{10}S_{2}, with a molecular weight of approximately 1217.96 g/mol. Its structure includes multiple functional groups that contribute to its pharmacological activity, making it unique among gastrointestinal agents .

Tenapanor acts as a selective inhibitor of the sodium/hydrogen exchanger 3 (NHE3) transporter [1, 3]. NHE3 is a protein found in the intestines and kidneys that regulates sodium and fluid balance. By inhibiting NHE3, Tenapanor reduces sodium absorption in the intestines, leading to increased fluid secretion and promoting bowel movement in IBS-C patients [3]. In chronic kidney disease, Tenapanor's mechanism is still under investigation, but it is thought to reduce fluid overload and improve kidney function [1].

Clinical trials have shown Tenapanor to be generally well-tolerated with a manageable side effect profile [1]. Common side effects include abdominal pain, headache, and fatigue [1]. More comprehensive data on safety and potential hazards, including long-term effects, are still being gathered through ongoing research.

Cited Sources

  • Wikipedia - Tenapanor:
  • DrugBank - Tenapanor hydrochloride:
  • Mayo Clinic - Tenapanor (Oral Route):
. Its mechanism involves the competitive inhibition of the NHE3 transporter, which leads to decreased sodium absorption and increased water secretion in the intestinal lumen. This action can be summarized as follows:

  • Inhibition of NHE3: Tenapanor binds to the NHE3 transporter, preventing sodium from being absorbed.
  • Increased Osmotic Water Secretion: The inhibition results in increased water retention in the intestines, leading to softer stools.
  • Shortened Transit Time: The enhanced water content accelerates intestinal transit, alleviating constipation symptoms .

Tenapanor demonstrates significant biological activity as an NHE3 inhibitor. It has been shown to effectively reduce symptoms of IBS-C by increasing stool frequency and improving stool consistency without significant systemic absorption. Clinical studies indicate that tenapanor has minimal adverse effects on liver enzymes and is not associated with clinically apparent liver injury, making it a safe option for long-term use .

Adverse effects primarily include gastrointestinal symptoms such as diarrhea, which occurs in a subset of patients but is generally manageable .

The synthesis of tenapanor hydrochloride involves complex organic chemistry techniques that typically include:

  • Multi-step Synthesis: The compound is synthesized through a series of reactions involving various precursors that are combined to form the final product.
  • Solid-Phase Synthesis: Techniques may involve solid-phase methodologies to facilitate purification and yield optimization.
  • Patent Reference: A detailed method for preparing solid forms of tenapanor has been documented in patent literature (WO2019091503A1) by Jindrich Richter et al. .

Tenapanor hydrochloride is primarily used for:

  • Irritable Bowel Syndrome with Constipation (IBS-C): Approved for adults to alleviate constipation symptoms.
  • Chronic Kidney Disease: Recently approved for managing hyperphosphatemia in patients undergoing hemodialysis, addressing elevated phosphate levels through its sodium absorption inhibition mechanism .

Interaction studies have shown that tenapanor can affect the pharmacokinetics of other drugs by inhibiting intestinal uptake transporters such as OATP2B1. This interaction may influence the absorption and effectiveness of concomitantly administered medications . Additionally, it is metabolized primarily by intestinal enzymes rather than hepatic pathways, limiting systemic drug interactions .

Several compounds share similarities with tenapanor in terms of mechanism or therapeutic use:

CompoundMechanismUnique Features
Sodium-glucose cotransporter 2 inhibitorsInhibit glucose reabsorptionPrimarily used for diabetes management
Laxatives (e.g., polyethylene glycol)Increase water retention in intestinesNon-specific; broader applications
LinaclotideGuanylate cyclase-C agonistIncreases intestinal fluid secretion
PrucaloprideSelective serotonin receptor agonistEnhances colonic motility

Tenapanor stands out due to its specific action on the NHE3 transporter and its unique application in both gastrointestinal disorders and chronic kidney disease management .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

8

Exact Mass

1216.260149 g/mol

Monoisotopic Mass

1214.263099 g/mol

Heavy Atom Count

76

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

50605O2ZNS

Wikipedia

Tenapanor hydrochloride

FDA Medication Guides

Ibsrela
Tenapanor Hydrochloride
TABLET;ORAL
ARDELYX INC
04/05/2022

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Markham A. Tenapanor: First Approval. Drugs. 2019 Nov;79(17):1897-1903. doi: 10.1007/s40265-019-01215-9. Review. PubMed PMID: 31677150.
2: Block GA, Rosenbaum DP, Yan A, Chertow GM. Efficacy and Safety of Tenapanor in Patients with Hyperphosphatemia Receiving Maintenance Hemodialysis: A Randomized Phase 3 Trial. J Am Soc Nephrol. 2019 Apr;30(4):641-652. doi: 10.1681/ASN.2018080832. Epub 2019 Mar 7. PubMed PMID: 30846557; PubMed Central PMCID: PMC6442342.
3: Kothari S, Vippagunta RR. Predicting the Physical Stability of Amorphous Tenapanor Hydrochloride Using Local Molecular Structure Analysis, Relaxation Time Constants, and Molecular Modeling. Mol Pharm. 2019 Mar 4;16(3):943-951. doi: 10.1021/acs.molpharmaceut.8b00853. Epub 2019 Feb 14. PubMed PMID: 30699296.
4: King AJ, Siegel M, He Y, Nie B, Wang J, Koo-McCoy S, Minassian NA, Jafri Q, Pan D, Kohler J, Kumaraswamy P, Kozuka K, Lewis JG, Dragoli D, Rosenbaum DP, O'Neill D, Plain A, Greasley PJ, Jönsson-Rylander AC, Karlsson D, Behrendt M, Strömstedt M, Ryden-Bergsten T, Knöpfel T, Pastor Arroyo EM, Hernando N, Marks J, Donowitz M, Wagner CA, Alexander RT, Caldwell JS. Inhibition of sodium/hydrogen exchanger 3 in the gastrointestinal tract by tenapanor reduces paracellular phosphate permeability. Sci Transl Med. 2018 Aug 29;10(456). pii: eaam6474. doi: 10.1126/scitranslmed.aam6474. PubMed PMID: 30158152; PubMed Central PMCID: PMC6454550.
5: Block GA, Rosenbaum DP, Yan A, Greasley PJ, Chertow GM, Wolf M. The effects of tenapanor on serum fibroblast growth factor 23 in patients receiving hemodialysis with hyperphosphatemia. Nephrol Dial Transplant. 2019 Feb 1;34(2):339-346. doi: 10.1093/ndt/gfy061. PubMed PMID: 29617976; PubMed Central PMCID: PMC6365767.
6: Nilsson Lill SO, Widdifield CM, Pettersen A, Svensk Ankarberg A, Lindkvist M, Aldred P, Gracin S, Shankland N, Shankland K, Schantz S, Emsley L. Elucidating an Amorphous Form Stabilization Mechanism for Tenapanor Hydrochloride: Crystal Structure Analysis Using X-ray Diffraction, NMR Crystallography, and Molecular Modeling. Mol Pharm. 2018 Apr 2;15(4):1476-1487. doi: 10.1021/acs.molpharmaceut.7b01047. Epub 2018 Mar 12. PubMed PMID: 29490140.
7: Rosenbaum DP, Yan A, Jacobs JW. Pharmacodynamics, Safety, and Tolerability of the NHE3 Inhibitor Tenapanor: Two Trials in Healthy Volunteers. Clin Drug Investig. 2018 Apr;38(4):341-351. doi: 10.1007/s40261-017-0614-0. PubMed PMID: 29363027; PubMed Central PMCID: PMC5856883.
8: Visconti L, Cernaro V, Calimeri S, Lacquaniti A, De Gregorio F, Ricciardi CA, Lacava V, Santoro D, Buemi M. The Myth of Water and Salt: From Aquaretics to Tenapanor. J Ren Nutr. 2018 Mar;28(2):73-82. doi: 10.1053/j.jrn.2017.06.005. Epub 2017 Nov 14. Review. PubMed PMID: 29146141.
9: Johansson S, Rosenbaum DP, Palm J, Stefansson B, Knutsson M, Lisbon EA, Hilgendorf C. Tenapanor administration and the activity of the H(+) -coupled transporter PepT1 in healthy volunteers. Br J Clin Pharmacol. 2017 Sep;83(9):2008-2014. doi: 10.1111/bcp.13313. Epub 2017 May 31. PubMed PMID: 28432691; PubMed Central PMCID: PMC5582369.
10: Johansson SA, Knutsson M, Leonsson-Zachrisson M, Rosenbaum DP. Effect of Food Intake on the Pharmacodynamics of Tenapanor: A Phase 1 Study. Clin Pharmacol Drug Dev. 2017 Sep;6(5):457-465. doi: 10.1002/cpdd.341. Epub 2017 Mar 24. PubMed PMID: 28339149; PubMed Central PMCID: PMC5599956.
11: Johansson S, Rosenbaum DP, Ahlqvist M, Rollison H, Knutsson M, Stefansson B, Elebring M. Effects of Tenapanor on Cytochrome P450-Mediated Drug-Drug Interactions. Clin Pharmacol Drug Dev. 2017 Sep;6(5):466-475. doi: 10.1002/cpdd.346. Epub 2017 Mar 16. PubMed PMID: 28301096; PubMed Central PMCID: PMC5599994.
12: Chey WD, Lembo AJ, Rosenbaum DP. Tenapanor Treatment of Patients With Constipation-Predominant Irritable Bowel Syndrome: A Phase 2, Randomized, Placebo-Controlled Efficacy and Safety Trial. Am J Gastroenterol. 2017 May;112(5):763-774. doi: 10.1038/ajg.2017.41. Epub 2017 Feb 28. PubMed PMID: 28244495; PubMed Central PMCID: PMC5418559.
13: Carney EF. Dialysis: Efficacy of tenapanor in hyperphosphataemia. Nat Rev Nephrol. 2017 Apr;13(4):194. doi: 10.1038/nrneph.2017.27. Epub 2017 Feb 27. PubMed PMID: 28239171.
14: Block GA, Rosenbaum DP, Leonsson-Zachrisson M, Åstrand M, Johansson S, Knutsson M, Langkilde AM, Chertow GM. Effect of Tenapanor on Serum Phosphate in Patients Receiving Hemodialysis. J Am Soc Nephrol. 2017 Jun;28(6):1933-1942. doi: 10.1681/ASN.2016080855. Epub 2017 Feb 3. PubMed PMID: 28159782; PubMed Central PMCID: PMC5461797.
15: Johansson S, Leonsson-Zachrisson M, Knutsson M, Spencer AG, Labonté ED, Deshpande D, Kohler J, Kozuka K, Charmot D, Rosenbaum DP. Preclinical and Healthy Volunteer Studies of Potential Drug-Drug Interactions Between Tenapanor and Phosphate Binders. Clin Pharmacol Drug Dev. 2017 Sep;6(5):448-456. doi: 10.1002/cpdd.307. Epub 2016 Oct 26. PubMed PMID: 27654985; PubMed Central PMCID: PMC5599948.
16: Johansson S, Rosenbaum DP, Knutsson M, Leonsson-Zachrisson M. A phase 1 study of the safety, tolerability, pharmacodynamics, and pharmacokinetics of tenapanor in healthy Japanese volunteers. Clin Exp Nephrol. 2017 Jun;21(3):407-416. doi: 10.1007/s10157-016-1302-8. Epub 2016 Jul 1. PubMed PMID: 27368672; PubMed Central PMCID: PMC5486465.
17: Block GA, Rosenbaum DP, Leonsson-Zachrisson M, Stefansson BV, Rydén-Bergsten T, Greasley PJ, Johansson SA, Knutsson M, Carlsson BC. Effect of Tenapanor on Interdialytic Weight Gain in Patients on Hemodialysis. Clin J Am Soc Nephrol. 2016 Sep 7;11(9):1597-605. doi: 10.2215/CJN.09050815. Epub 2016 Jun 23. PubMed PMID: 27340281; PubMed Central PMCID: PMC5012484.
18: Zielińska M, Wasilewski A, Fichna J. Tenapanor hydrochloride for the treatment of constipation-predominant irritable bowel syndrome. Expert Opin Investig Drugs. 2015;24(8):1093-9. doi: 10.1517/13543784.2015.1054480. Epub 2015 Jun 12. Review. PubMed PMID: 26065434.

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